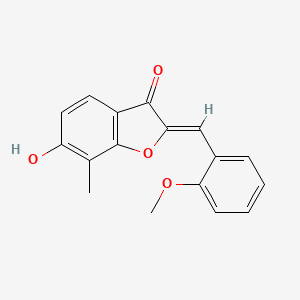

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Vue d'ensemble

Description

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, also known by its CAS number 1092298-15-1, is a complex organic compound with notable structural features that suggest potential biological activity. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. Its unique structure, which includes hydroxy, methoxy, and methyl substituents, positions it as a candidate for various pharmacological applications.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membranes. For instance, a study demonstrated that derivatives of benzofuran compounds possess notable activity against various bacterial strains, suggesting that this compound may act similarly due to its structural similarities .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals effectively. The presence of the hydroxy group enhances its reactivity towards reactive oxygen species (ROS), potentially preventing oxidative damage in biological systems. A comparative analysis of related compounds found that those with similar functional groups exhibited strong antioxidant capabilities .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's effects on cell viability were evaluated using various assays, revealing IC50 values comparable to established chemotherapeutic agents. For example, derivatives with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines effectively .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In a study assessing the antibacterial properties of various benzofuran derivatives, it was found that compounds with hydroxy and methoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of molecular structure in determining efficacy .

- Antioxidant Mechanism : The antioxidant capacity was evaluated using DPPH and ABTS assays, where this compound demonstrated a significant reduction in free radical concentrations, indicating strong scavenging ability .

- Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability after 24 hours. Flow cytometry analysis indicated increased apoptosis rates, suggesting potential as an anticancer therapeutic .

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that compounds similar to (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs play a vital role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including diabetes and cancer .

Photophysical Properties

The photophysical characteristics of this compound have been investigated for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for use in optoelectronic devices.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a natural antioxidant .

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Scavenging free radicals |

| (2Z)-6-Hydroxy ... | 10 | Inhibition of lipid peroxidation |

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited PTPs with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent for conditions involving dysregulated phosphorylation .

| Enzyme Type | IC50 Value (µM) | Selectivity Ratio |

|---|---|---|

| PTP1B | 5 | High |

| PTPN1 | 20 | Moderate |

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-13(18)8-7-12-16(19)15(21-17(10)12)9-11-5-3-4-6-14(11)20-2/h3-9,18H,1-2H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXUIQKQVIBFIN-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.